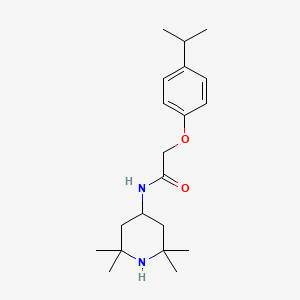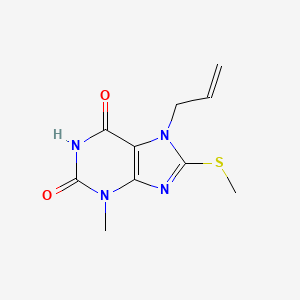![molecular formula C14H12ClFO2 B5745845 {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5745845.png)
{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 298.77 g/mol.
Mécanisme D'action
The mechanism of action of {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors involved in inflammatory and cancer pathways. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been found to reduce the activity of certain enzymes involved in the production of prostaglandins, leading to a decrease in pain. In addition, it has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its potential applications in drug development.
Orientations Futures
There are several future directions for the study of {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide valuable information for its potential clinical applications. Finally, its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and infectious diseases, should also be explored.
Méthodes De Synthèse
The synthesis of {5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol can be achieved by reacting 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base catalyst. The resulting product is then reduced using a reducing agent to obtain the final compound. This method has been optimized for high yield and purity and has been used in various research studies.
Applications De Recherche Scientifique
{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}methanol has been studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGZFVNUCZHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)

![1-[2-(2,5-dichlorophenoxy)ethyl]piperidine](/img/structure/B5745797.png)



![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)


![2-{[2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5745851.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)
![1-[3-(trifluoromethyl)benzyl]azocane](/img/structure/B5745858.png)